Product packaging for 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole(Cat. No.:CAS No. 1293929-87-9)

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole

Cat. No.: B1651588
CAS No.: 1293929-87-9
M. Wt: 124.14
InChI Key: LHNAZHNZJIZRCV-UHFFFAOYSA-N
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Description

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole (CAS 2111821-31-7) is a fused pyranopyrazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis. This compound features a unique tetrahydropyrano[3,4-c]pyrazole core, which integrates a five-membered pyrazole ring with a six-membered pyran ring, offering a multifunctional framework for developing novel bioactive molecules . The core structure is of significant research value, particularly in the field of anticancer agent discovery. Scientific studies have demonstrated that indolyl-substituted derivatives based on the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole skeleton exhibit potent antitumor activity against a panel of human cancer cell lines, highlighting its potential as a precursor for chemotherapeutic candidates . The pyrazole moiety itself is a well-known pharmacophore found in numerous drugs and bioactive compounds, underpinning the relevance of this fused system for exploring new biological activities . From a synthetic chemistry perspective, this compound can be synthesized via domino methods starting from materials like unsaturated furofuran-3-ones, which act as synthetic equivalents of dicarbonyl synthons . Other patented synthetic routes have also been developed to access the pyrano[4,3-c]pyrazole-3-carboxylic acid framework, indicating a growing interest and methodological advancement in the preparation of this heterocyclic system . This product is intended for research purposes as a key intermediate or building block. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1651588 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole CAS No. 1293929-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-6-5(1)3-7-8-6/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNAZHNZJIZRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266008
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293929-87-9
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293929-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4,5,7 Tetrahydropyrano 3,4 C Pyrazole and Its Derivatives

Retrosynthetic Analysis Approaches for the Tetrahydropyrano[3,4-C]pyrazole Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For the tetrahydropyrano[3,4-c]pyrazole core, this approach involves breaking down the target molecule into simpler, commercially available starting materials. A common strategy involves a multicomponent reaction of an aldehyde, malononitrile (B47326), a hydrazine (B178648) derivative, and a β-ketoester like ethyl acetoacetate. semanticscholar.org The pyrazolone (B3327878) ring is often generated in situ from the reaction between the hydrazine and the β-ketoester. tandfonline.com

Multicomponent Reaction (MCR) Strategies for Pyrano[3,4-C]pyrazole Construction

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net These reactions are advantageous for their high atom economy, reduced reaction times, and avoidance of intermediate separation. researchgate.net

One-Pot Condensation and Cyclization Protocols

One-pot synthesis is a hallmark of MCRs, where reactants are added sequentially in a single reaction vessel, often without isolating the intermediates. This approach is widely used for constructing the pyrano[3,4-c]pyrazole scaffold. A typical one-pot procedure involves the condensation of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. amazonaws.com The reaction can proceed under various conditions, including catalyst-free, solvent-free, or in green solvents like water or ethanol (B145695). semanticscholar.orgtandfonline.com The reaction mechanism generally involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

Microwave and ultrasound irradiation have been employed to accelerate these reactions, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For instance, a microwave-assisted, four-component reaction using SnCl₂ as a catalyst yielded the desired product in 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov

Catalytic Systems in Pyrano[3,4-C]pyrazole Synthesis

The choice of catalyst plays a crucial role in the efficiency and selectivity of pyrano[3,4-c]pyrazole synthesis. Various catalytic systems, including homogeneous, heterogeneous, and biocatalysts, have been explored.

Homogeneous catalysts are soluble in the reaction medium. Both acidic and basic catalysts have been utilized. For example, silicotungstic acid (H₄[SiW₁₂O₄₀]) has been used as an environmentally friendly acid catalyst for the one-pot, four-component synthesis under solvent-free conditions. tandfonline.com Basic organocatalysts like piperidine (B6355638) and urea (B33335) have also been employed, often in aqueous ethanol at room temperature. semanticscholar.orgtandfonline.com Potassium phthalimide (B116566) has been reported as an efficient, recyclable organocatalyst for this synthesis in refluxing ethanol. lew.ro

Heterogeneous catalysts are in a different phase from the reactants and offer advantages such as easy separation, recovery, and reusability. nih.govresearchgate.net This makes them particularly attractive for green and sustainable chemical processes. nih.gov

Nanocatalysts: A wide array of nanocatalysts have been developed for the synthesis of pyranopyrazoles. These include:

Metal Oxides: Nanosized magnesium oxide (MgO) and zinc oxide have been used effectively in aqueous media at room temperature. nih.gov

Magnetic Nanoparticles: Iron(III) oxide (Fe₃O₄) nanoparticles are particularly useful due to their magnetic properties, which allow for easy separation using an external magnet. researchgate.netrsc.org They have been employed as efficient catalysts in water at room temperature. researchgate.netrsc.org Functionalized magnetic nanoparticles, such as those coated with silica (B1680970) and further modified with acidic or basic groups, have also been developed to enhance catalytic activity and stability. nih.govoiccpress.com

Other Nanomaterials: Nano-silica (SiO₂) derived from agricultural waste like wheat straw, and nano-eggshell/Ti(IV) have been reported as effective and sustainable catalysts. rsc.orgnih.gov

NanocatalystReactantsConditionsYield (%)Reaction TimeReference
Nanosized MgOAldehydes, substituted hydrazine, malononitrile, 3-oxopropanoateAqueous medium, RT88–9720 min nih.gov
Fe₃O₄@L-arginineSpiro-pyrano[2,3-c]-pyrazole synthesisOne-pot-- nih.gov
Cobalt Nanoparticles (CoNPs)Hydrazine hydrate, malononitrile, diethyl acetylenedicarboxylate, substituted aldehydesAqueous ethanol-- nih.gov
Ag/TiO₂Ethyl acetoacetate, malononitrile, substituted aldehydes, hydrazine hydrateAqueous ethanol, 70 °C78–9355 min nih.gov
Fe₃O₄@THAM-SO₃HOne-pot synthesis of pyrano[2,3-c]-pyrazole derivatives--- nih.gov
CuFe₂O₄Malononitrile/ethyl cyanoacetate, hydrazine derivatives, dialkyl acetylenedicarboxylate, ethyl acetoacetateWater, 60 °C85–974 h nih.gov
Mn/ZrO₂Ethyl acetoacetate/dimethylacetylenedicarboxylate, malononitrile, hydrazine hydrate, aryl aldehydesUltrasound, 80 °C88–9810 min nih.gov
Co₃O₄ NanoparticlesEthyl acetoacetate, phenylhydrazine, malononitrile, aldehydeWater/ethanol (1:1), 50°C87-95- frontiersin.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable porosity, making them excellent candidates for catalysis. tandfonline.comresearchgate.net MOF-199 and MIL-53(Fe) have been successfully employed as reusable catalysts for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in environmentally benign solvents like water or ethanol at room temperature. tandfonline.comresearchgate.nettandfonline.com MIL-101(Cr)-NH₂ functionalized with phosphorous acid groups has also been used for this synthesis under solvent-free conditions. researchgate.net

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For the synthesis of pyranopyrazoles, bifunctional organocatalysts like pyrrolidine-acetic acid have been used in solvent-free, microwave-assisted, three-component reactions. mdpi.com A secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence has been developed for the efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles, yielding products with high enantioselectivity. acs.org

Biocatalysis: The use of biocatalysts, such as enzymes or whole organisms, is a growing area in green chemistry. A novel magnetic bionanocomposite synthesized from chitosan (B1678972) and tannic acid has been successfully applied as a heterogeneous nanocatalyst for the one-pot, four-component synthesis of pyranopyrazoles. researchgate.net This biocatalyst was easily separated and reused multiple times without a significant loss in performance. researchgate.net Another study utilized Cluster Fig Ash (CFA) as a biocatalyst for the same reaction under ambient conditions. researchgate.net

Catalyst TypeCatalystReaction TypeKey FeaturesReference
HomogeneousSilicotungstic acidOne-pot, four-componentEnvironmentally friendly, solvent-free tandfonline.com
HomogeneousPiperidine/UreaFour-componentAqueous ethanol, room temperature tandfonline.com
HeterogeneousMagnetic Fe₃O₄ NanoparticlesFour-componentEasily recyclable, high yields, short reaction times researchgate.netrsc.org
HeterogeneousMOF-199 / MIL-53(Fe)Four-componentReusable, high efficiency, mild conditions tandfonline.comresearchgate.nettandfonline.com
OrganocatalystPyrrolidine-acetic acidThree-componentSolvent-free, microwave-assisted mdpi.com
BiocatalystFe₃O₄@chitosan-tannic acidOne-pot, four-componentMagnetic, reusable bionanocomposite researchgate.net
Acid-Catalyzed Reactions (Lewis and Brønsted Acids)

Acid catalysis plays a pivotal role in the multicomponent synthesis of pyranopyrazoles, with both Lewis and Brønsted acids employed to facilitate key reaction steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govresearchgate.net These catalysts activate carbonyl groups, thereby increasing their electrophilicity and promoting the cascade of reactions that lead to the final heterocyclic product. nih.gov

Lewis acids, which are electron-pair acceptors, have been shown to be effective catalysts. For instance, nanocatalysts such as copper ferrite (B1171679) (CuFe2O4) possess Lewis acidic sites that efficiently catalyze the four-component reaction to yield pyrano[2,3-c]-pyrazoles in excellent yields (85–97%) in water. nih.gov Similarly, yttrium iron garnet (Y3Fe5O12; YIG) has been used as a recyclable nanocatalyst under solvent-free conditions, affording the desired products in high yields (89–95%). nih.gov Other heterogeneous Lewis acid catalysts like ceria-doped zirconia (CeO2/ZrO2) have also been successfully applied. nih.gov

Brønsted acids, or proton donors, are also widely utilized. Preyssler-type hetero polyacid (H14[NaP5W30O110]) serves as an efficient, recyclable catalyst in either ethanol or water, yielding dihydropyrano[2,3-c] pyrazole (B372694) scaffolds in yields of 85–94%. nih.gov An aqueous solution of boric acid has been used as a green catalytic system for the four-component condensation reaction. tandfonline.com Simple and cost-effective catalysts like ammonium (B1175870) chloride have proven effective in aqueous media, aligning with green chemistry principles. researchgate.net Solid acid catalysts, including amorphous carbon-supported sulfonic acid (AC-SO3H), silicotungstic acid (H4[SiW12O40]), and P2O5/SiO2, have also been successfully employed, often under solvent-free conditions. tandfonline.comnih.gov

CatalystCatalyst TypeKey ConditionsYield (%)Reference
Copper Ferrite (CuFe2O4)Lewis AcidWater, 60 °C, 4 h85–97 nih.gov
Yttrium Iron Garnet (Y3Fe5O12)Lewis AcidSolvent-free, 80 °C, 20 min89–95 nih.gov
Preyssler-type Hetero Polyacid (H14[NaP5W30O110])Brønsted AcidEthanol or water, reflux, 60 min85–94 nih.gov
Amorphous Carbon-Sulfonic Acid (AC-SO3H)Brønsted AcidEthanol, Room Temp.Moderate to good nih.gov
Ammonium Chloride (NH4Cl)Brønsted AcidWater, RefluxGood to excellent researchgate.net
Silicotungstic Acid (H4[SiW12O40])Brønsted AcidSolvent-free, 60 °CExcellent tandfonline.com
Boric Acid (H3BO3)Brønsted AcidAqueous solution, Solvent-free, 70 °CGood tandfonline.com
Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) have emerged as versatile and green alternatives to traditional volatile organic solvents and catalysts in the synthesis of pyrazole derivatives. ias.ac.inbohrium.com Their unique properties, such as low volatility, high thermal stability, and tunable acidity or basicity, make them highly suitable for organic transformations. ias.ac.inbohrium.com ILs can function as both the reaction medium and the catalyst, simplifying reaction procedures and often enhancing reaction rates and yields. researchgate.net

Both Brønsted acidic and Lewis acidic ionic liquids have been developed and applied in pyranopyrazole synthesis. researchgate.net For example, the Brønsted acid ionic liquid (BAIL) triethylammonium (B8662869) hydrogen sulphate [Et3NH][HSO4] has been reported as an efficient and reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions. nih.govechemcom.com The acidic nature of the IL enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial Knoevenagel condensation. nih.gov

Other types of ILs, such as the mildly basic N,N,N,N-tetramethylguanidinium acetate (B1210297) [TMG][Ac] and the dual-function 1,4-dimethyl-1-(4-sulphobutyl)piperazinium hydrogen sulfate, which possesses both Brønsted acidic and Lewis basic sites, have also been successfully utilized. tandfonline.com Transition metal-containing ILs, such as those bearing the paramagnetic [FeCl4]− anion, have been explored as efficient homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in The recyclability of these ionic liquids is a key advantage, contributing to more sustainable synthetic processes. tandfonline.comias.ac.in

Ionic Liquid (IL)TypeKey ConditionsYield (%)Reference
Triethylammonium Hydrogen Sulphate [Et3NH][HSO4]Brønsted AcidSolvent-freeExcellent nih.gov
Morpholinium Glycolate-Aqueous medium, Room Temp.High researchgate.net
[FeCl4]- based ILsTransition MetalRoom Temp.Up to 90 (recyclable) ias.ac.in
N,N,N,N-tetramethylguanidinium acetate [TMG][Ac]BasicSolvent-free, 80 °CGood tandfonline.com
Disulfonic Acid Imidazolium Chloride ([Dsim]Cl) based ILsAcidic-Good tandfonline.com

Green Chemistry Principles Applied to Pyrano[3,4-C]pyrazole Synthesis

The paradigm of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has been increasingly applied to the synthesis of pyranopyrazoles. nih.govgsconlinepress.com This approach focuses on developing eco-friendly and resource-efficient methodologies through the use of benign solvents, solvent-free conditions, reusable catalysts, and energy-efficient techniques. nih.govnih.gov

Solvent-Free Reaction Conditions

Performing reactions under solvent-free or neat conditions is a cornerstone of green synthesis, as it eliminates solvent-related waste, cost, and toxicity. researchgate.net Several methodologies for pyranopyrazole synthesis have been successfully adapted to solvent-free protocols, often in conjunction with efficient catalysts.

For instance, the synthesis of pyranopyrazoles has been achieved by reacting hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalytic amount of P2O5/SiO2, cellulose (B213188) sulfuric acid, or starch sulfuric acid without any solvent. tandfonline.com Another highly efficient method uses the recyclable nanocatalyst yttrium iron garnet (Y3Fe5O12; YIG) at 80 °C, yielding products in as little as 20 minutes. nih.govnih.gov The use of a novel heterogeneous natural nanocatalyst, nano-eggshell/Ti(IV), also allows for the synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature under solvent-free conditions, offering advantages such as mild conditions, short reaction times, and easy catalyst reusability. scispace.com Even catalyst-free synthesis has been reported at room temperature under neat conditions, generating the pyrazolone ring in situ. tandfonline.com

CatalystTemperatureTimeYield (%)Reference
Yttrium Iron Garnet (Y3Fe5O12; YIG)80 °C20 min89–95 nih.govnih.gov
Nano-eggshell/Ti(IV)Room Temp.ShortGood to excellent scispace.com
P2O5/SiO2--Good tandfonline.com
IBX (o-iodoxybenzoic acid)60 °C15 minGood ijirset.com
None (Catalyst-free)Room Temp.3–11 minGood tandfonline.com
Aqueous Reaction Media

Water is considered the ultimate green solvent due to its abundance, non-toxicity, non-flammability, and low cost. researchgate.net Consequently, developing synthetic routes for pyranopyrazoles in aqueous media is a significant goal in green chemistry. researchgate.net Multicomponent reactions for these heterocycles have been successfully performed in water or water-ethanol mixtures. nih.gov

The use of 8 mol% of CuFe2O4 as a catalyst in water at 60 °C has been shown to produce excellent yields of pyranopyrazoles. nih.gov Similarly, Preyssler-type hetero polyacid (H14[NaP5W30O110]) is effective in water, providing high yields. nih.gov Magnetic Fe3O4 nanoparticles have also been employed as a heterogeneous catalyst in water at room temperature, with the catalyst being reusable up to fourteen times without significant loss of activity. nih.gov Even simple, inexpensive catalysts like ammonium chloride have been used to catalyze the four-component condensation in water. researchgate.net In some cases, catalyst-free reactions have been achieved in water, facilitated by ultrasonic irradiation. nih.gov

CatalystSolventTemperatureYield (%)Reference
Copper Ferrite (CuFe2O4)Water60 °C85–97 nih.gov
Magnetic Fe3O4 NanoparticlesWaterRoom Temp.High nih.gov
Ammonium ChlorideWaterReflux84-93 researchgate.net
PiperidineWaterRoom Temp.85-93 mdpi.com
None (Ultrasound-assisted)Water-Excellent nih.gov
Energy-Efficient Techniques: Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted energy-efficient technique in organic synthesis, offering significant advantages over conventional heating methods. dergipark.org.trnih.gov These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, higher product purity, and enhanced energy efficiency. nih.govnanobioletters.comlew.ro

The synthesis of pyranopyrazoles has been effectively accelerated using microwave assistance. gsconlinepress.com In one study, a four-component reaction using potassium t-butoxide as a catalyst in methanol (B129727) was completed in less than 5 minutes under microwave irradiation, yielding excellent results compared to conventional stirring. nih.gov Another approach used SnCl2 as a catalyst, where the microwave method produced an 88% yield in just 25 minutes, compared to an 80% yield after 1.4 hours with conventional heating. nih.gov The combination of microwave irradiation with green solvents like a water-ethanol mixture, and using L-tyrosine as a catalyst, further enhances the eco-friendliness of the synthesis, providing very high yields (86-94%) in only 5 minutes. nih.govlew.ro

CatalystSolventTimeYield (%)Reference
Potassium t-butoxideMethanol< 5 minExcellent nih.gov
SnCl2-25 min88 nih.gov
L-TyrosineH2O–Ethanol5 min86–94 nih.govlew.ro
Ammonium ChlorideWater2-4 min88-95 researchgate.net
Energy-Efficient Techniques: Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. researchgate.net This method serves as a valuable alternative to conventional heating, particularly for processes requiring milder conditions, and often leads to shorter reaction times and higher yields. researchgate.netrsc.org

The application of ultrasound has been successful in the synthesis of pyranopyrazole derivatives. A four-component reaction using a Mn/ZrO2 catalyst under ultrasound irradiation at 80 °C resulted in excellent product yields (88–98%) in just 10 minutes. nih.gov In another example, graphene oxide was used as a catalyst in an aqueous medium at room temperature, affording pyrano[2,3-c]pyrazoles in high yields (84-94%) within 2-6 minutes with vigorous stirring under ultrasound. mdpi.com Notably, catalyst-free synthesis of pyrano[2,3-c]pyrazoles has also been achieved in water under ultrasonic irradiation, demonstrating a particularly green and efficient pathway to these scaffolds. nih.govresearchgate.net The use of magnetic nanocatalysts like CoFe2O4 under ultrasonication further simplifies product isolation and catalyst recycling. nih.gov

CatalystSolventTimeYield (%)Reference
Mn/ZrO2Ethanol10 min88–98 nih.gov
Graphene OxideWater2–6 min84–94 mdpi.com
None (Catalyst-free)Water-Excellent nih.govresearchgate.net
[CoFe2O4] Nanoparticles--High nih.gov

Stepwise and Cascade Reaction Sequences for Pyrano[3,4-C]pyrazole Scaffold Assembly

The construction of the bicyclic 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole system is often achieved through sophisticated reaction sequences that can be categorized as either stepwise or cascade (domino) processes. Cascade reactions are particularly efficient as they allow for the formation of multiple bonds in a single operation without isolating intermediates, leading to increased atomic and step economy. chim.it These sequences are designed to build the fused pyran and pyrazole rings with high control over stereochemistry.

An exemplary cascade approach involves the reaction between chalcone (B49325) epoxides and pyrazolones. nih.gov This method is notable for its high diastereoselectivity and its ability to generate three contiguous stereogenic centers, including a quaternary chiral center, in a single step. nih.gov The reaction proceeds via a cascade annulation reaction (CAR) initiated by a base-catalyzed nucleophilic attack. nih.gov

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, offering a convergent approach to complex molecular architectures. For the pyrazole portion of the scaffold, [3+2] cycloadditions are a common and effective strategy. chim.itorganic-chemistry.orgnih.gov These reactions typically involve the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a double or triple bond. organic-chemistry.orgnih.govresearchgate.net

A relevant strategy for forming a fused pyran-isoxazole system, which shares principles with pyranopyrazole synthesis, is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.gov In this approach, a pyrazole precursor bearing both an aldoxime and an unsaturated ether (allyloxy or propargyloxy) group is used. The aldoxime is oxidized in situ to generate a nitrile oxide, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene or alkyne to form the fused ring system. nih.gov This highlights how intramolecular cycloadditions can be a key step in assembling such bicyclic structures.

Another class of cycloadditions, the [4+2] cycloaddition or Diels-Alder reaction, can be employed to form the pyran ring. For the related tetrahydropyrano[2,3-c]pyrazole isomers, a regioselective [4+2] cycloaddition between α,β-unsaturated benzylidenepyrazolones and allene (B1206475) ketones has been reported. researchgate.net This type of strategy, where the pyrazolone derivative acts as the diene component, could be conceptually adapted for the synthesis of the [3,4-c] isomer.

Intramolecular annulation, the formation of a new ring within a single molecule, is a highly effective strategy for constructing the this compound framework. A noteworthy example is the cascade annulation reaction (CAR) that utilizes chalcone epoxides and pyrazolones as starting materials. nih.gov The proposed mechanism begins with the C-nucleophilic attack of the pyrazolone enolate on the epoxide, which is followed by an intramolecular cyclization to form the six-membered pyran ring. nih.gov This domino protocol is highly diastereoselective and efficiently builds the complex heterocyclic scaffold. nih.gov

The optimization of this reaction has been studied under various conditions, with different bases and solvents screened to maximize the yield. The use of potassium tert-butoxide (KOBut) as a base in ethanol was found to be optimal for this specific cascade annulation. nih.gov

Optimization of Cascade Annulation Reaction Conditions nih.gov
EntryBaseSolventTime (h)Yield (%)
1K₂CO₃CH₃CN1235
2L-ProlineMeOH1021
3KOButCH₃CN1045
4PiperdineCH₃CN1046
5NaHCH₃CN1253
6DBUCH₃CN1050
7KOButEtOH1078

Phosphine-catalyzed annulation sequences also represent a valuable strategy. For instance, an enantioselective synthesis of related dihydropyrano[2,3-c]pyrazoles has been achieved through a chiral phosphine-mediated alkylation/annulation sequence involving modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones. rsc.org

The synthesis of the this compound scaffold often relies on crucial functional group transformations in the precursor molecules to facilitate the final ring-closing step. A key example is the in-situ generation of reactive intermediates.

In the intramolecular nitrile oxide cycloaddition (INOC) strategy, the conversion of a stable precursor, an aldoxime, into a highly reactive nitrile oxide is a critical step that precedes the ring-forming cycloaddition. nih.gov This transformation is typically achieved through oxidation using reagents like N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine (B128534) (TEA). nih.gov The choice of oxidant and reaction conditions can be optimized to achieve high yields of the final fused product.

Optimization of the INOC Reaction for Pyrano-fused Heterocycles nih.gov
EntryOxidantSolventBaseYield (%)
1NCSCH₂Cl₂Pyridine75
2NCSCH₂Cl₂TEA81
3NCSCH₂Cl₂-0
4NBSCH₂Cl₂TEA78
5NISCH₂Cl₂TEA65
6NaOClCH₂Cl₂-68

Similarly, the Algar–Flynn–Oyamada (AFO) reaction, used to synthesize related pyrano[2,3-c]pyrazol-4(2H)-ones, involves the oxidative cyclization of chalcone precursors using alkaline hydrogen peroxide. nih.gov This transformation of an open-chain precursor into a cyclic product is a classic example of a functional group transformation leading directly to the heterocyclic core. nih.gov

Development of Novel and Efficient Synthetic Routes for the this compound Framework

Recent research has focused on developing novel and more efficient synthetic routes to the this compound framework, emphasizing stereoselectivity, atom economy, and operational simplicity.

The development of the cascade annulation reaction (CAR) between chalcone epoxides and pyrazolones stands out as a significant advancement. nih.gov This method is unprecedented in its ability to construct the highly functionalized tetrahydropyranopyrazole scaffold with a wide substrate scope and in a highly diastereoselective manner. nih.gov The reaction creates a six-membered pyran ring with three contiguous stereocenters, including a challenging quaternary chiral center, in good yields. nih.gov

Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex molecules like pyranopyrazoles from simple starting materials in a single pot. beilstein-journals.orgnih.govnih.gov Four-component reactions involving a β-ketoester, a hydrazine derivative, an aldehyde, and malononitrile are commonly used for the synthesis of the isomeric pyrano[2,3-c]pyrazoles. researchgate.netbeilstein-journals.org These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. beilstein-journals.org The adaptation of such MCR strategies, potentially using different starting materials or catalysts, presents a promising avenue for the efficient construction of the this compound core.

The use of novel catalytic systems, such as amorphous carbon-supported sulfonic acid (AC-SO3H), has also been explored to facilitate cascade reactions that can lead to related heterocyclic systems under mild, room-temperature conditions. nih.gov The development of new catalysts is crucial for improving the efficiency and environmental friendliness of these synthetic routes. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1,4,5,7 Tetrahydropyrano 3,4 C Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of pyranopyrazole derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov

The ¹H NMR spectrum provides crucial information about the number and type of protons in a molecule. In 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole derivatives, the chemical shifts of protons are indicative of their position on either the pyran or pyrazole (B372694) ring.

Protons on the pyrazole ring typically appear as singlets in the aromatic region. For instance, in 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the protons at the 3-H and 5-H positions of the pyrazole ring appear as distinct singlets at δ 7.46 and δ 7.59 ppm, respectively. rsc.org The proton at the 4-position of the pyran ring in dihydropyrano[2,3-c]pyrazoles is often observed as a singlet around δ 4.6-5.3 ppm. semanticscholar.org

The protons of the tetrahydropyran (B127337) ring exhibit characteristic signals in the aliphatic region. The methylene (B1212753) protons adjacent to the ring oxygen (e.g., at C4 and C7 in the parent structure) are deshielded and typically resonate between δ 3.6 and δ 4.1 ppm. rsc.orgchemicalbook.com The remaining methylene protons of the pyran ring appear as multiplets in the upfield region, generally between δ 1.5 and δ 2.1 ppm. rsc.org Substituents on the heterocyclic core can significantly influence these chemical shifts.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrano[3,4-C]pyrazole Derivatives

Proton PositionTypical Chemical Shift (ppm)MultiplicityReference Compound ExampleCitation
Pyrazole Ring H-3/H-57.3 - 8.4Singlet (s)4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 8.08, 8.35) rsc.org
Pyran Ring CH (at C4)4.6 - 5.4Singlet (s)6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole (δ 4.67) semanticscholar.org
Pyran Ring CH₂O3.6 - 4.2Multiplet (m)4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 3.64-3.71, 4.01-4.04) rsc.org
Pyran Ring CH₂1.5 - 2.2Multiplet (m)4-Octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 1.49-1.72, 2.00-2.12) rsc.org
Amino Group NH₂ (at C6)4.7 - 7.0Singlet (s)6-amino-4-(p-tolyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole (δ 6.96) semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in pyranopyrazole derivatives are characteristic of the fused heterocyclic system. Carbons in the pyrazole ring typically resonate in the range of δ 100-155 ppm. researchgate.net For example, in a series of 1-acyl-3-phenyl-4,5-dihydro-1H-pyrazoles, the pyrazole carbon signals were assigned using 2D NMR techniques. researchgate.net

The carbons of the pyran ring show distinct signals. The carbon atom adjacent to the oxygen (C-O) resonates around δ 67-88 ppm. rsc.org In derivatives containing a carbonyl group, such as pyrano[2,3-c]pyrazol-6-ones, the carbonyl carbon (C=O) signal appears significantly downfield, often around δ 158-165 ppm. nih.gov The sp³-hybridized carbons of the pyran moiety appear in the upfield region, typically between δ 20-40 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrano[3,4-C]pyrazole Derivatives

Carbon PositionTypical Chemical Shift (ppm)Reference Compound ExampleCitation
C=O (Pyranone)158 - 166Thiazolidinone derivatives of pyranopyrazole (δ ~165)
C=N (Pyrazole)159 - 163Schiff base derivatives of pyranopyrazole (δ 159.3-162.3)
Aromatic/Pyrazole C100 - 1553,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 103.9-151.2) rsc.org
Pyran Ring C-O67 - 894-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 67.9, 88.5) rsc.org
Pyran Ring CH₂21 - 324-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (δ 21.8, 24.8, 30.7) rsc.org

While 1D NMR spectra provide initial assignments, 2D NMR experiments are indispensable for the definitive structural elucidation of complex pyranopyrazole derivatives. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyran and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformational preferences in the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectra of this compound derivatives display characteristic absorption bands corresponding to specific vibrational modes.

A broad band in the region of 3100–3500 cm⁻¹ is typically indicative of N-H stretching vibrations from the pyrazole ring or an amino substituent. mdpi.comsciforum.net The presence of a cyano group (-C≡N) is confirmed by a sharp absorption band around 2180-2210 cm⁻¹. semanticscholar.orgsciforum.net For derivatives containing a carbonyl group, a strong C=O stretching band is observed between 1650 and 1710 cm⁻¹. nih.gov The C=N stretching vibration of the pyrazole ring and C=C stretching of aromatic substituents usually appear in the 1590-1620 cm⁻¹ region. semanticscholar.org The characteristic C-O-C stretching vibrations of the pyran ring are found in the fingerprint region, typically around 1260 cm⁻¹ and 1040-1150 cm⁻¹. semanticscholar.orgsciforum.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion ([M+H]⁺ or [M+Na]⁺). rsc.orgnih.gov

The fragmentation of pyranopyrazole derivatives under mass spectrometric conditions is initiated by cleavages characteristic of the fused heterocyclic system. asianpubs.org Common fragmentation pathways for pyrano[2,3-c]pyrazol-6-ones involve an initial elimination of a carbon monoxide (CO) molecule. asianpubs.org Another frequently observed fragmentation is initiated by the cleavage of bonds at the pyrazole nitrogen, leading to the loss of R-N₂ fragments. asianpubs.org For pyrrolo[3,4-c]pyrazole derivatives, which share a similar fused structure, major fragmentation pathways include the elimination of substituents and the dissociation of bonds connecting the two rings. researchgate.net The specific fragmentation pattern provides valuable evidence that corroborates the proposed structure. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

Crystallographic analyses of various pyrazole derivatives have confirmed the proposed connectivity and revealed important conformational details. researchgate.netmdpi.comresearchgate.net For instance, in some armed pyrazole structures, the N-H group of an amine substituent and heteroatoms like nitrogen or oxygen were found to be in-plane with the aromatic ring. researchgate.net In the crystal structure of a zwitterionic pyrano[2,3-c]pyrazol derivative, the C=O bond length of the pyran-4-one moiety was confirmed to be 1.2265(14) Å, which is characteristic of a ketone. nih.gov X-ray studies also elucidate intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

Chiroptical spectroscopy is a critical analytical tool for the characterization of chiral this compound derivatives. These techniques are essential for determining the enantiomeric purity and the absolute configuration of these molecules, which is fundamental in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly. The primary methods employed include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a crucial step after the asymmetric synthesis or chiral separation of tetrahydropyrano[3,4-c]pyrazole derivatives. While direct chiroptical measurements can provide qualitative information, they are often complemented by chiral High-Performance Liquid Chromatography (HPLC) for accurate quantification of enantiomeric ratios.

Assigning the absolute configuration of a chiral center is a more complex task that often involves a combination of experimental chiroptical spectroscopy and quantum chemical calculations. The general workflow involves recording the experimental ECD or VCD spectrum of an isolated enantiomer. Concurrently, theoretical ECD or VCD spectra for both possible enantiomers (R and S) are calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration of the experimentally measured sample is then assigned by comparing the experimental spectrum with the calculated spectra. A good correlation between the experimental and one of the calculated spectra provides a reliable assignment of the absolute configuration.

While specific research on the chiroptical properties of this compound is limited in published literature, studies on closely related isomers such as dihydropyrano[2,3-c]pyrazoles provide valuable insight into the methodologies used. For instance, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved using cinchona alkaloid catalysts. nih.gov In such studies, the enantiomeric excess of the products is determined, which is a direct measure of the enantiomeric purity.

The following table summarizes the results from an organocatalyzed enantioselective synthesis of various 6-amino-5-cyanodihydropyrano[2,3-c]pyrazole derivatives, demonstrating the successful synthesis of chiral compounds in this family with varying degrees of enantiomeric purity. nih.gov

EntryCatalystSubstituent (Ar)Yield (%)Enantiomeric Excess (e.e., %)
1DHQPh9570
2DHQDPh9672
3DHQ-PHNPh9885
4DHQD-PHNPh9986
5(DHQ)2PHALPh9990
6(DHQD)2PHALPh9991
7(DHQD)2PHAL4-MeC6H49992
8(DHQD)2PHAL4-MeOC6H49993
9(DHQD)2PHAL4-FC6H49888
10(DHQD)2PHAL4-ClC6H49985
11(DHQD)2PHAL4-BrC6H49984
12(DHQD)2PHAL4-NO2C6H49975
13(DHQD)2PHAL2-ClC6H49595
14(DHQD)2PHAL2-Naphthyl9984

This data highlights how the choice of catalyst and the electronic properties of the substituents on the pyrazole derivative can significantly influence the enantiomeric purity of the final product. The determination of the absolute configuration for these products would then typically follow, using the combined experimental and computational chiroptical methods described above to definitively assign the R/S configuration of the stereocenter.

Reactivity and Chemical Transformations of the Pyrano 3,4 C Pyrazole Nucleus

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The reactivity of the pyrano[3,4-c]pyrazole core is largely dictated by the pyrazole (B372694) component. In a typical pyrazole ring, the carbon and nitrogen atoms exhibit distinct electronic characteristics that determine their susceptibility to electrophilic or nucleophilic attack. mdpi.comacs.org

The C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic substitution reactions . mdpi.comtandfonline.com This is due to the electronic distribution within the aromatic system, which concentrates electron density at this carbon. tandfonline.com Common electrophilic substitutions include:

Halogenation : Reactions with N-chlorosuccinimide can introduce a chlorine atom at the C4 position. mdpi.com

Nitration : Using a mixture of nitric acid and sulfuric acid typically results in the formation of a 4-nitropyrazole derivative. nih.gov

Sulfonation : Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position. nih.gov

Conversely, the C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. This characteristic makes them susceptible to nucleophilic attack . mdpi.comacs.org

The nitrogen atoms of the pyrazole ring also exhibit nucleophilic properties. The pyrrole-like nitrogen (NH) can be deprotonated to form a nucleophilic anion, while the pyridine-like nitrogen possesses a lone pair of electrons, making it a site for alkylation and other reactions with electrophiles. acs.org

Modern electrochemical methods offer a sophisticated approach to modulating this reactivity. Through electrooxidation, the polarity of a co-reactant can be inverted, transforming a nucleophile into an electrophilic radical cation, which can then react with the pyrazole ring. mdpi.com This technique opens up novel pathways for functionalization that are not accessible through traditional chemical methods. mdpi.com

Functionalization and Derivatization of Peripheral Substituents

The modification of substituents attached to the pyrano[3,4-c]pyrazole scaffold is a key strategy for creating analogues with diverse properties. While studies on the specific 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole are less common than for its isomers like pyrano[2,3-c]pyrazole, the synthetic methods employed are often applicable across the family. researchgate.netresearchgate.netresearchgate.net

A prevalent method for introducing diversity is through multicomponent reactions (MCRs), where aromatic aldehydes are common starting materials. researchgate.net The resulting aryl group at the C4 position of the pyran ring can be further functionalized depending on the substituents it carries (e.g., nitro, methoxy (B1213986), or halo groups). researchgate.net

For more advanced modifications, palladium-catalyzed cross-coupling reactions are frequently employed on related pyranopyrazole systems. This is often achieved by converting a hydroxyl group into an O-triflate, which serves as a versatile coupling handle. researchgate.net This intermediate can then participate in:

Suzuki Coupling : To form new carbon-carbon bonds with boronic acids. researchgate.netnih.gov

Heck Coupling : To react with alkenes. researchgate.net

Sonogashira Coupling : To introduce alkyne moieties. researchgate.net

Furthermore, simple functional groups can be readily derivatized. For instance, methylation of hydroxyl groups to form methoxy ethers has been documented, and N-alkylation at the pyrazole nitrogen is a common transformation. researchgate.net

Table 1: Examples of Peripheral Functionalization Reactions on Related Pyrano[2,3-c]pyrazole Systems This table is illustrative of general methods and may not be specific to the this compound isomer.

Reaction TypeSubstrateReagentsProduct TypeReference
O-Triflate Formation5-HydroxypyranopyrazoleTf₂O, TEA5-Trifloyl-substituted pyranopyrazole researchgate.net
Suzuki Coupling5-Trifloyl-substituted pyranopyrazoleArylboronic acid, Pd catalyst5-Aryl-substituted pyranopyrazole researchgate.net
Methylation5-HydroxypyranopyrazoleMeI, Cs₂CO₃5-Methoxy-substituted pyranopyrazole researchgate.net

Regioselective and Stereoselective Chemical Modifications of the Scaffold

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For fused pyrazole systems, the regioselectivity of reactions such as acylation and Ullmann coupling can often be predicted by the relative stability of the initial tautomers (1H- vs. 2H-pyrazole), which can be determined using computational methods like DFT calculations. researchgate.net

The synthesis of the pyrano[3,4-c]pyrazole core itself can be highly regioselective. For example, specific derivatives have been prepared by reacting methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside with hydrazine (B178648) hydrate, demonstrating a controlled cyclization to form the desired fused system. arkat-usa.org

Stereocontrol is crucial when chiral centers are present, as is the case in the tetrahydropyran (B127337) ring of this compound. In related systems, organocatalyzed formal [3+3] annulation reactions have been developed to construct tetrahydropyrano[2,3-c]pyrazoles with high stereocontrol. poltekkes-malang.ac.id These reactions, using bifunctional squaramide catalysts, allow for the creation of two adjacent stereogenic centers with excellent diastereoselectivity and enantioselectivity. poltekkes-malang.ac.id Such methodologies are instrumental in accessing specific, densely functionalized stereoisomers of the pyranopyrazole scaffold. poltekkes-malang.ac.id

Ring-Opening and Ring-Contraction/Expansion Reactions of the Fused System

The stability of the fused pyranopyrazole system is generally high, but under certain conditions, ring-opening reactions can occur, providing pathways to different molecular structures. nih.gov

One documented example in the related pyrano[2,3-c]pyrazole family is a ring-opening domino reaction initiated by a Wittig reagent. This process involves the initial formation of a Michael intermediate, which cyclizes and is then opened by the Wittig reagent before a final oxa-Michael cyclization yields a new product. Photochemical reactions can also induce ring-opening. Irradiation of certain pyranopyrazole-4-ones leads to photocleavage, breaking the pyrone ring to form pyrazole-4-carboxylate derivatives. arkat-usa.org This transformation involves the loss of the α and β carbons of the pyrone ring.

In the broader context of pyrazole synthesis, ring-opening/ring-closing cyclocondensation sequences are known. For instance, chromene systems can undergo ring opening followed by reaction with hydrazine to form a pyrazole nucleus. nih.gov

Ring-contraction and ring-expansion reactions are fundamental transformations in organic chemistry but are not extensively documented for the pyrano[3,4-c]pyrazole scaffold specifically. General mechanisms like the Demyanov rearrangement, which can lead to either contraction or expansion via carbocation intermediates, could theoretically be applied, but specific examples for this system are scarce in the literature.

Photochemical and Electrochemical Reactivity of Pyrano[3,4-C]pyrazoles

The photochemical behavior of pyranopyrazoles is influenced by the 4-pyrone moiety of the fused system. Studies on N-substituted pyrano[2,3-c]pyrazole-4(1H)-ones have shown two primary photochemical reaction pathways upon irradiation with UV light (e.g., at 254 nm): arkat-usa.org

[2+2] Photodimerization : In solvents like acetonitrile, these compounds can undergo dimerization to form a cis-head-to-tail [2+2] cycloadduct. This reaction suggests that the excitation energy is localized within the 4-pyrone portion of the molecule. arkat-usa.org

Photocleavage : When the irradiation is performed in a protic solvent like ethanol (B145695), the reaction pathway can change. In addition to dimerization, a photocleavage reaction occurs, leading to the formation of ethyl 5-hydroxy-1H-pyrazole-4-carboxylate derivatives. arkat-usa.org

The electrochemical reactivity of pyranopyrazoles has also been investigated, particularly in the context of electro-organic synthesis and corrosion inhibition. mdpi.comacs.org

Electrooxidative Functionalization : The pyrazole ring can be functionalized via electrooxidation. This method can generate reactive species like thiocyanogen (B1223195) in situ from the thiocyanate (B1210189) ion, which then undergoes electrophilic C-H thiocyanation at the C4 position of the pyrazole. mdpi.com Similarly, electrochemically generated halogens can be used for chlorination. mdpi.com These electrochemical approaches often proceed under milder conditions and can offer higher selectivity compared to traditional chemical methods. mdpi.com

Corrosion Inhibition : Substituted pyranopyrazoles have been studied as corrosion inhibitors for mild steel in acidic solutions. acs.org Electrochemical experiments, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), show that these molecules can form a protective layer on the metal surface. UV-visible spectroscopy indicates the formation of an Fe-pyranopyrazole complex, confirming the interaction between the compound and the metal surface, which is fundamental to its electrochemical role in preventing corrosion. acs.org

Table 2: Summary of Photochemical and Electrochemical Reactions

Reactivity TypeReactionConditionsProduct(s)Reference
Photochemical[2+2] PhotodimerizationIrradiation (254 nm) in acetonitrilecis-head-to-tail dimer arkat-usa.org
PhotochemicalPhotocleavageIrradiation (254 nm) in ethanolPyrazole-4-carboxylate derivative arkat-usa.org
ElectrochemicalC-H ThiocyanationElectrochemical oxidation of thiocyanate ion4-Thiocyanato-pyrazole derivative mdpi.com
ElectrochemicalCorrosion InhibitionMild steel in HCl with pyranopyrazoleFormation of a protective Fe-inhibitor complex acs.org

Computational Chemistry and Theoretical Studies on 1,4,5,7 Tetrahydropyrano 3,4 C Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy, and electronic distribution, which are key to its chemical behavior.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules like pyranopyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are routinely employed to determine the ground state properties of these compounds. nih.govcu.edu.eg

The process typically begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. From this optimized geometry, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Other calculated ground state properties for pyranopyrazole systems include dipole moments, bond lengths, dihedral angles, and atomic charges, which provide a detailed picture of the molecule's electronic landscape. cu.edu.eg

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrano[2,3-c]pyrazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -9.383 -4.732 4.651

This table presents representative data for related pyranopyrazole compounds based on published research to illustrate typical values obtained through DFT calculations. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy, especially for smaller molecules. They are often used to provide benchmark results against which less expensive methods like DFT can be validated. For a molecule like 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole, high-accuracy ab initio calculations could be used to precisely determine its thermochemical properties or to study excited states with greater confidence. However, due to the significant computational resources required, their application to larger pyranopyrazole derivatives is less common in the literature compared to DFT.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For the this compound structure, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the pyran ring due to their lone pairs of electrons. Positive potential would be expected around the N-H proton, identifying it as an acidic site. researchgate.net This analysis helps in understanding the molecule's non-covalent interactions and preferred sites of reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. tandfonline.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The fused ring system may possess some degree of flexibility. MD can reveal the accessible conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target) and the energetic barriers between them.

Analyze Intermolecular Interactions: When studying the interaction of the pyranopyrazole with other molecules, such as a solvent or a protein active site, MD can model the formation and breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions. researchgate.net This is crucial for understanding its behavior in a biological context.

Determine Binding Stability: In drug design studies, MD simulations are used to assess the stability of a ligand-protein complex over time, providing a more realistic view of the binding affinity than static docking calculations alone. tandfonline.com

Table 2: Intermolecular Interactions Studied by Molecular Dynamics

Interaction Type Description
Hydrogen Bonds Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Hydrophobic Interactions The tendency of nonpolar surfaces to aggregate in an aqueous solution to exclude water molecules.

| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. The synthesis of pyranopyrazole scaffolds often involves multi-component reactions where several starting materials combine in a one-pot synthesis. nanomaterchem.comnih.govresearchgate.net The exact sequence of events, including bond formation and breaking, can be difficult to determine experimentally.

Theoretical calculations, primarily using DFT, can map out the entire potential energy surface of a reaction. Researchers can model the proposed reaction pathways, calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

By comparing the activation energies of different possible pathways, computational chemists can predict the most likely reaction mechanism. This theoretical analysis can confirm or challenge mechanisms proposed from experimental evidence and provide a detailed, atomistic understanding of how this compound and its derivatives are formed. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. For this compound, theoretical calculations can provide its expected spectroscopic signatures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for confirming the structure of newly synthesized compounds and assigning specific peaks to individual atoms. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend). These predicted frequencies and their intensities help in the assignment of experimental IR absorption bands. cu.edu.eg

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy. This helps in understanding the electronic structure and chromophores within the molecule.

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹³C-NMR Chemical Shifts (δ, ppm) for a Pyrano[2,3-c]pyrazole Derivative

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C3 145 145.5
C3a 109 109.2
C4 128 128.6
C5a 158 158.3
C6 162 162.1
CH₃ 15 15.4

This table presents representative data for a related pyranopyrazole compound to illustrate the typical agreement between experimental and calculated values. nih.gov

In Silico Screening and Ligand-Based Design Principles for Pyrano[3,4-C]pyrazoles

In silico screening and ligand-based design are pivotal in modern drug discovery, enabling the rapid evaluation of large virtual libraries of compounds and the rational design of new molecules with desired biological activities. For the pyrano[3,4-c]pyrazole scaffold, these techniques leverage computational power to identify promising derivatives and to understand the structural features essential for their activity.

Virtual Screening: This process involves the computational screening of extensive compound databases to identify molecules that are likely to bind to a drug target. For the pyrano[3,4-c]pyrazole core, virtual screening can be used to explore its potential against a wide range of biological targets. By filtering compounds based on predicted binding affinity and other physicochemical properties, researchers can prioritize a smaller, more manageable set of candidates for experimental testing.

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches are built upon the principle that molecules with similar structures often exhibit similar biological activities. Key ligand-based design principles applicable to pyrano[3,4-c]pyrazoles include:

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. By analyzing a set of known active pyrano[3,4-c]pyrazole derivatives, a pharmacophore model can be generated. This model then serves as a 3D query to search for new compounds in databases that possess the same critical features, thereby having a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrano[3,4-c]pyrazoles, 3D-QSAR models can be developed to correlate specific structural properties (such as steric and electrostatic fields) with their inhibitory potency against a particular target. These models are valuable for predicting the activity of newly designed compounds and for identifying which regions of the scaffold are most important for modification to enhance activity.

The application of these in silico methods allows for the efficient exploration of the chemical space around the this compound core, facilitating the design of novel and potent bioactive molecules.

Academic and Research Applications of the Pyrano 3,4 C Pyrazole Scaffold

Strategic Role in Contemporary Drug Design and Discovery Research

The pyranopyrazole nucleus is a privileged scaffold in drug discovery, providing a versatile skeleton for creating novel therapeutic agents. nih.govnih.gov Its unique three-dimensional structure allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.

In modern drug discovery, the synthesis of combinatorial chemical libraries is a key strategy for identifying lead compounds. mdpi.com The pyranopyrazole scaffold is an excellent building block for this purpose due to its synthetic accessibility and the ability to introduce molecular diversity. nih.govresearchgate.net Researchers utilize multicomponent reactions (MCRs) to efficiently generate large libraries of structurally diverse pyranopyrazole derivatives. nih.gov This approach allows for the rapid creation of numerous compounds from simple, readily available starting materials in a one-pot synthesis, which is both time- and resource-efficient. tandfonline.comnih.gov The ability to create these libraries accelerates the identification of molecules with desired biological activities, making the pyranopyrazole framework a cornerstone in the search for new drugs. nih.govnih.gov

Rational drug design involves creating molecules that are complementary to a specific biological target. mdpi.com The pyranopyrazole scaffold has been successfully employed in the rational design of various biologically active agents, particularly enzyme inhibitors.

For instance, researchers have designed and synthesized pyranopyrazole derivatives as potent inhibitors of key biological targets:

Topoisomerase II Inhibitors: Certain pyranopyrazole derivatives have been developed as topoisomerase II inhibitors, which are crucial in cancer therapy. One study reported a series of compounds with significant antiproliferative activity against human lung and breast carcinoma cell lines, with some showing higher inhibitory activity than the standard drug doxorubicin. nih.gov

RalA Inhibitors: A series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were designed as novel inhibitors of the RalA protein, which is implicated in cancer development. frontiersin.orgnih.gov The most effective of these compounds demonstrated significant inhibition of RalA and suppressed cell proliferation in hepatocellular carcinoma cell lines. frontiersin.orgnih.gov

Human Coronavirus (HCoV) Inhibitors: In the search for antiviral agents, novel pyranopyrazole derivatives have been designed and evaluated as inhibitors of human coronavirus 229E (HCoV-229E). mdpi.com One compound, in particular, showed a high selectivity index and potent inhibitory capacity against the virus, suggesting its potential as a lead for developing new COVID-19 therapeutics. mdpi.com

COX-2 Inhibitors: Pyrazole (B372694) derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory and anticancer agents. nih.gov These compounds have shown potent and selective inhibition of the COX-2 enzyme. nih.gov

The design of these inhibitors often involves computational studies, such as molecular docking, to predict how the pyranopyrazole derivatives will bind to the active site of the target enzyme or receptor. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For the pyranopyrazole scaffold, SAR studies involve synthesizing a series of related compounds with systematic modifications to identify the structural features essential for potency and selectivity. oncodesign-services.commdpi.com

Key findings from SAR studies on pyranopyrazole derivatives include:

Influence of Substituents: The type and position of substituents on the pyranopyrazole ring system significantly impact biological activity. For example, in a study of pyranopyrazole derivatives with herbicidal and insecticidal activity, compounds bearing a cyanide (CN) group at the C-5 position and a phenyl group at the N-1 position showed the highest potency. ekb.eg

Optimization for Antiviral Activity: In the development of enterovirus inhibitors, a comprehensive SAR study of pyrazolopyridine derivatives revealed that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position resulted in the highest selectivity. nih.gov

Enhancing Anti-HIV Potency: SAR studies on phenylpyrazole derivatives as anti-HIV agents led to the discovery that replacing a diazenyl group with an aminomethylene group and optimizing substituents on the benzyl (B1604629) group and pyrazole ring resulted in a compound six-fold more potent than the original lead. nih.gov

These studies are crucial for optimizing lead compounds, improving their efficacy, and reducing potential side effects, thereby accelerating the journey from an initial hit to a viable drug candidate. oncodesign-services.com

Contributions to Agrochemical Innovation and Research

The pyranopyrazole scaffold is also a significant structural unit in the agrochemical industry. researchgate.net Its derivatives have been investigated for a range of applications in crop protection, demonstrating notable fungicidal, bactericidal, and herbicidal properties. tandfonline.comresearchgate.net

Plant diseases caused by fungi and bacteria pose a significant threat to global food security, making the development of new, effective fungicides and bactericides a priority. nih.gov Pyranopyrazole derivatives have emerged as a promising class of compounds in this area. nih.gov

Numerous studies have demonstrated the antifungal potential of these compounds against a variety of plant pathogenic fungi. For example, newly synthesized pyrazole analogues have shown considerable activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov In one study, a compound containing a p-trifluoromethylphenyl moiety exhibited particularly high efficacy against all tested fungi. nih.gov Another study found that pyrazole derivatives with a cycloalkyl substituent showed antifungal activity against F. graminearum that was superior to the commercial fungicide pyraclostrobin (B128455) at the same concentration. nih.gov Similarly, certain pyranopyrazole derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives

CompoundTarget FungiActivity/EfficacyReference
Compound 26 (containing p-trifluoromethylphenyl)B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearumHigh activity, with EC50 values ranging from 1.638 to 6.986 µg/mL. nih.gov
Compound 1v (containing a cycloalkyl substituent)F. graminearumEC50 value of 0.0530 µM, comparable to pyraclostrobin. nih.gov
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea (B33335)Sclerotinia sclerotiorumSuppressed growth by 90.5% at a concentration of 100 ppm. rudn.ru

Weed management is a critical aspect of agriculture, and chemical herbicides remain a primary tool. The pyranopyrazole scaffold has proven to be a valuable template for the discovery of new herbicidal compounds. ekb.egijesit.com Research has shown that pyranopyrazole derivatives can effectively inhibit the growth of various problematic weeds.

Studies have evaluated the herbicidal effects of these compounds on both germination and seedling growth. In one investigation, several pyranopyrazole derivatives caused a significant reduction in the seed germination of Lolium temulentum, with two compounds achieving 100% inhibition at a concentration of 5 mM. ekb.eg The same study also noted strong inhibition of root and shoot growth. ekb.eg Another study focusing on different pyranopyrazole derivatives found good inhibition percentages against the root growth of barnyard grass (Echinochloa crus-galli) at a concentration of 0.5 ppm. ijesit.com More recent research has explored pyrazole amide derivatives as potential inhibitors of transketolase (TK), a key enzyme in plant photosynthesis, with some compounds showing excellent root and foliar inhibition of weeds like Digitaria sanguinalis and Setaria viridis. nih.gov

Table 2: Herbicidal Activity of Selected Pyranopyrazole Derivatives

Compound(s)Target WeedObserved EffectReference
Compounds 4 and 7 (with CN at C-5)Lolium temulentum100% inhibition of seed germination at 5 mM. ekb.eg
Compounds 6 and 7 Echinochloa crus-galli (Barnyard grass)Up to 70% inhibition of root growth at 0.5 ppm. ijesit.com
Compounds 6a and 6c (phenylpyridine-containing)Setaria viridis50% inhibition in post-emergence treatment at 150 g a.i./hm2. mdpi.com
Compounds 6ba and 6bj (pyrazole amides)Digitaria sanguinalis, Setaria viridis~80-90% root inhibition; >80% inhibition via foliar spray at 150 g a.i./ha. nih.gov

Potential in Advanced Materials Science Applications

The unique structural and electronic properties of the pyranopyrazole nucleus suggest its potential utility in the development of advanced materials. researchgate.net The fusion of a pyran ring with a pyrazole ring creates a system with a distinct combination of electron-rich and electron-deficient centers, which can be tailored through substitution to influence its photophysical and electronic characteristics.

Photoactive Compounds:

Substituted pyrazoles and their fused derivatives have demonstrated notable photophysical properties, including luminescence and fluorescence, making them candidates for photoactive materials. nih.govmdpi.com While specific studies on 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole are limited, the general class of pyranopyrazoles has been identified as having potential as photoactive materials. researchgate.net The photochemical behavior of pyranopyrazoles can involve various reactions, such as photodimerization and photocleavage, depending on the solvent and substitution patterns. This reactivity opens avenues for creating light-responsive materials.

The electronic absorption and emission spectra of pyranopyrazole derivatives can be tuned by altering the substituents on the heterocyclic core. For instance, the introduction of different aryl or heterocyclic moieties can lead to shifts in the absorption and emission wavelengths. This tunability is a key feature for designing materials for specific photoactive applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

UV Absorbers:

The pyranopyrazole scaffold possesses inherent ultraviolet (UV) absorption characteristics. The UV-Visible absorption spectra of related pyranopyrazole compounds show absorption maxima in the UV region, which is a prerequisite for a material to function as a UV absorber. poltekkes-malang.ac.id The development of effective UV absorbers is crucial for protecting materials from photodegradation and for use in sunscreens and other light-sensitive applications. The ability to modify the structure of the pyrano[3,4-c]pyrazole core allows for the fine-tuning of its UV absorption properties to cover specific ranges of the UV spectrum. Research into related heterocyclic systems has shown that strategic molecular design can lead to compounds with high molar absorptivity and photostability, which are critical parameters for effective UV absorbers.

Table 1: Potential Material Science Applications of the Pyrano[3,4-C]pyrazole Scaffold

Application Area Potential Functionality Relevant Properties
Photoactive Materials Emitters in OLEDs, Fluorescent Sensors Tunable emission spectra, High quantum yield
Light-responsive polymers Photochemical reactivity (e.g., dimerization)
UV Absorbers Protection of polymers and coatings Strong absorption in the UV range, Photostability
Active ingredient in sunscreens Broad-spectrum UV absorption

Future Perspectives and Unexplored Research Avenues in Pyrano[3,4-C]pyrazole Chemistry

The field of pyrano[3,4-c]pyrazole chemistry, particularly concerning its applications in materials science, is still in its nascent stages, offering a wealth of opportunities for future exploration.

Exploration of Novel Synthetic Methodologies:

While multicomponent reactions have been effectively utilized for the synthesis of various pyranopyrazole isomers, there is scope for developing novel and more efficient synthetic routes specifically targeting the this compound scaffold. researchgate.net The advancement of green chemistry principles, such as the use of eco-friendly solvents and catalysts, presents a significant area for future research in the synthesis of these compounds. researchgate.net

In-depth Photophysical and Photochemical Studies:

A systematic investigation into the photophysical and photochemical properties of a series of specifically designed this compound derivatives is a critical next step. This would involve:

Detailed Spectroscopic Analysis: Comprehensive studies of the absorption and emission spectra, including quantum yield and lifetime measurements, in various solvents and in the solid state.

Structure-Property Relationship Elucidation: Synthesizing a library of derivatives with diverse substituents to establish clear structure-property relationships. This will enable the rational design of materials with desired optical properties.

Investigation of Photo-switching and Photochromic Behavior: Exploring the potential for these compounds to act as molecular switches or photochromic materials by studying their reversible photochemical reactions.

Development of Functional Polymers and Materials:

An exciting and largely unexplored avenue is the incorporation of the this compound moiety into polymeric structures. This could lead to the development of:

Photo-responsive Polymers: Polymers that change their physical or chemical properties upon exposure to light, with applications in areas such as smart coatings, data storage, and drug delivery.

UV-Stabilizing Polymers: Integrating the pyrano[3,4-c]pyrazole unit into the backbone or as a pendant group in polymers to enhance their resistance to UV degradation.

Organic Electronic Materials: Investigating the charge transport properties of pyrano[3,4-c]pyrazole-containing materials for potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A patent has already indicated the use of this scaffold in the development of new materials, underscoring its industrial potential. google.com

Computational Modeling and Theoretical Studies:

Computational chemistry can play a pivotal role in accelerating the discovery of new materials based on the pyrano[3,4-c]pyrazole scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and reactivity of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing 1,4,5,7-tetrahydropyrano[3,4-C]pyrazole derivatives in environmentally benign conditions?

  • Answer: Multi-component reactions (MCRs) in aqueous media are widely employed. For example, three-component reactions using aldehydes, malononitrile, and pyrazolones under catalyst-free or mild catalytic conditions (e.g., imidazole or Fe₃O₄–CuO nanocatalysts) yield dihydropyrano[2,3-c]pyrazole analogs with high atom economy . Green protocols emphasize water as a solvent, reducing toxic byproducts and energy consumption.

Q. How can spectroscopic techniques be optimized to characterize the structural complexity of tetrahydropyrano[3,4-c]pyrazole derivatives?

  • Answer: Combine NMR (¹H/¹³C, DEPT, 2D-COSY) to confirm regiochemistry and stereochemistry. Mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves absolute configurations of chiral centers, particularly in spiro or fused-ring systems . IR spectroscopy aids in tracking functional groups like cyano (-CN) or carbonyl (C=O) during synthesis.

Q. What preliminary biological assays are suitable for evaluating the bioactivity of tetrahydropyrano[3,4-c]pyrazole scaffolds?

  • Answer: Screen for antimicrobial activity via agar diffusion (MIC/MBC assays) against Gram-positive/negative bacteria and fungi . For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) and assess apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How do reaction mechanisms differ between catalyst-free and nanocatalyst-assisted syntheses of pyrano[3,4-c]pyrazole derivatives?

  • Answer: In catalyst-free conditions, the reaction proceeds via in situ generation of reactive intermediates (e.g., Knoevenagel adducts), followed by cyclization. Nanocatalysts like Vitex Negundo–Fe₃O₄–CuO enhance electrophilic activation and stabilize transition states, improving regioselectivity and yield (e.g., 84–95% vs. 60–75% in uncatalyzed reactions) . Kinetic studies (e.g., Eyring plots) and DFT calculations can validate mechanistic pathways .

Q. What strategies resolve contradictions in reported anticancer activity data for structurally similar tetrahydropyrano[3,4-c]pyrazole analogs?

  • Answer: Perform comparative SAR studies by systematically modifying substituents (e.g., acyl groups at position 1 or aryl rings at position 4). Use molecular docking to assess binding affinities to targets like GSK3β or Chkl kinase, correlating computational predictions with in vitro cytotoxicity data . Address variability in IC₅₀ values by standardizing assay conditions (e.g., cell passage number, serum concentration).

Q. How can enantioselective synthesis be achieved for chiral tetrahydropyrano[3,4-c]pyrazole derivatives?

  • Answer: Employ organocatalysts (e.g., squaramides or thioureas) in asymmetric formal [3+3] annulations. For example, Zhou et al. demonstrated stereocontrol via hydrogen-bonding interactions between catalysts and substrates, achieving enantiomeric excess (ee) >90% . Optimize solvent polarity and temperature to minimize racemization.

Q. What computational methods are effective in predicting the pharmacokinetic properties of pyrano[3,4-c]pyrazole-based drug candidates?

  • Answer: Use QSAR models to correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability. ADMET prediction tools (e.g., SwissADME) assess metabolic stability and toxicity. MD simulations evaluate membrane permeability and target engagement duration .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for the same tetrahydropyrano[3,4-c]pyrazole synthesis protocol?

  • Answer: Variability arises from impurities in starting materials (e.g., aldehydes), solvent moisture content, or inconsistent heating rates. Reproducibility improves with strict control of reaction parameters (e.g., microwave vs. oil-bath heating) and purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Recommendations

  • Scalability: Transition from batch to flow chemistry for gram-scale synthesis, ensuring consistent mixing and temperature gradients .
  • Crystallography: Use synchrotron radiation for challenging crystals (e.g., low diffraction quality) to resolve ambiguous stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.